molecular formula C23H34O13 B14771745 Jioglutoside B

Jioglutoside B

Cat. No.: B14771745
M. Wt: 518.5 g/mol
InChI Key: LOPVRRKXBOZTKE-AYDBLEMKSA-N
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Description

Jioglutoside B is a natural compound isolated from the plant Rehmannia glutinosa, commonly known as Chinese foxglove. It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide. The molecular formula of this compound is C23H34O13, and it has a molecular weight of 518.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jioglutoside B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve glycosylation reactions where sugar moieties are attached to the core structure of the compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Rehmannia glutinosa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like methanol or ethanol. The extracted compound is then purified through techniques like chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Jioglutoside B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Jioglutoside B has a wide range of scientific research applications, including:

Mechanism of Action

Jioglutoside B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit certain inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Jioglutoside B is part of a class of compounds known as iridoid glycosides. Similar compounds include:

    Catalpol: Another iridoid glycoside found in Rehmannia glutinosa with similar anti-inflammatory and neuroprotective properties.

    Aucubin: Found in various plants, known for its hepatoprotective and anti-inflammatory effects.

    Loganin: Present in plants like Cornus officinalis, with antioxidant and neuroprotective properties.

This compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that confer distinct biological activities .

Properties

Molecular Formula

C23H34O13

Molecular Weight

518.5 g/mol

IUPAC Name

methyl (1S,4aS,7aS)-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C23H34O13/c1-8-4-5-10-11(20(30)31-3)6-32-21(13(8)10)36-23-19(29)17(27)15(25)12(35-23)7-33-22-18(28)16(26)14(24)9(2)34-22/h6,9-10,12-19,21-29H,1,4-5,7H2,2-3H3/t9-,10+,12+,13+,14-,15+,16+,17-,18+,19+,21-,22+,23-/m0/s1

InChI Key

LOPVRRKXBOZTKE-AYDBLEMKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@H](CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C4C(CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O

Origin of Product

United States

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